

1-Benzyl-4-iodopiperidine: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzyl-4-iodopiperidine**

Cat. No.: **B3212249**

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This guide provides an in-depth analysis of **1-Benzyl-4-iodopiperidine**, a key intermediate in synthetic organic chemistry. We will explore its chemical identity, synthesis protocols, spectroscopic signature, and critical applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity

1-Benzyl-4-iodopiperidine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure features a piperidine ring N-alkylated with a benzyl group and substituted with an iodine atom at the 4-position. This combination of a bulky, lipophilic benzyl group and a reactive iodo-substituent makes it a versatile reagent for constructing more complex molecular architectures.

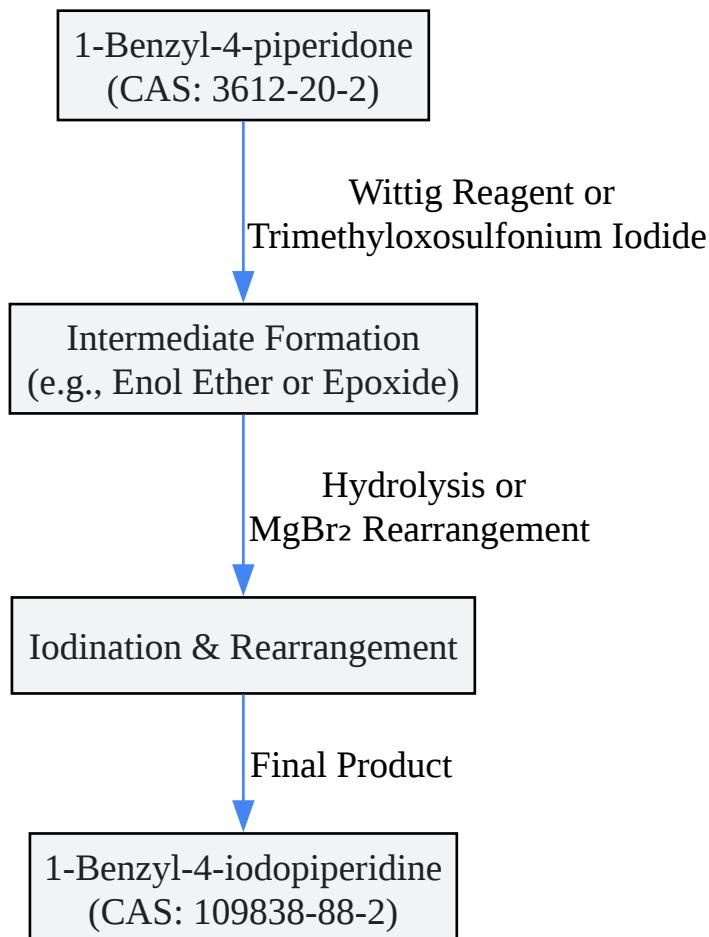
Key Identifiers and Physicochemical Properties

Property	Value	Source
CAS Number	109838-88-2	[1] [2]
Molecular Formula	C ₁₂ H ₁₆ IN	[1] [2]
Molecular Weight	301.17 g/mol	[1] [2]
Density	1.6 ± 0.1 g/cm ³ (estimated)	[1]
Boiling Point	405.9 ± 45.0 °C (estimated)	[1]
LogP	3.26 (indicative of moderate lipophilicity)	[1]

The presence of the C-I bond is the most significant feature from a synthetic standpoint. Iodine is an excellent leaving group, making the 4-position of the piperidine ring susceptible to nucleophilic substitution and a prime site for metal-catalyzed cross-coupling reactions.

Synthesis and Manufacturing

The primary and most common route to **1-Benzyl-4-iodopiperidine** involves the multi-step conversion of the commercially available precursor, 1-Benzyl-4-piperidone (CAS: 3612-20-2). [\[1\]](#)[\[3\]](#) The overall strategy is to transform the ketone at the 4-position into an iodo group.



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Caption: Synthetic pathway from 1-Benzyl-4-piperidone.

Protocol 1: Synthesis via Wittig Reaction and Iodination

This protocol leverages the Wittig reaction to form an enol ether intermediate, which is subsequently hydrolyzed and iodinated.

Step-by-Step Methodology:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (Methoxymethyl)triphenylphosphonium chloride in anhydrous THF.
- Ylide Formation: Cool the solution to 0°C and add a strong base (e.g., n-butyllithium) dropwise to generate the corresponding ylide.

- Wittig Reaction: Add a solution of 1-Benzyl-4-piperidone (1.0 eq) in THF to the ylide solution. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
- Intermediate Hydrolysis: Quench the reaction with water and add a dilute acid (e.g., 3M HCl) to hydrolyze the resulting enol ether to an aldehyde.
- Reduction and Iodination: The intermediate aldehyde is then reduced (e.g., with NaBH₄) to the corresponding alcohol, which is subsequently converted to the iodide using a suitable iodinating agent (e.g., PPh₃, Imidazole, and I₂).
- Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure **1-Benzyl-4-iodopiperidine**.

Spectroscopic Characterization

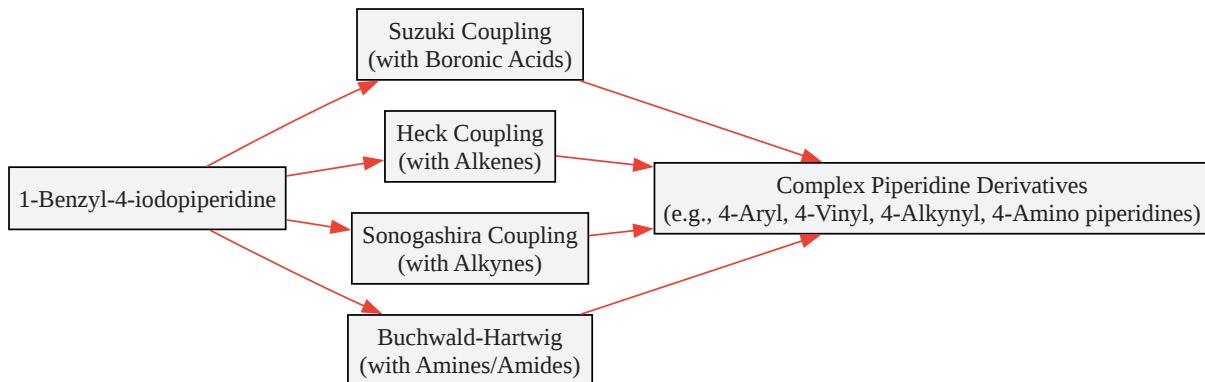
Structural confirmation of **1-Benzyl-4-iodopiperidine** is typically achieved through a combination of spectroscopic methods.

Technique	Observed Signature	Interpretation
IR Spectroscopy	Strong absorption at ~550 cm ⁻¹	Corresponds to the C-I stretching vibration. [1]
¹ H NMR	δ ~3.7 ppm (s, 2H), δ ~2.5–3.1 ppm (m, 8H)	The singlet corresponds to the benzylic N-CH ₂ protons. The multiplet region represents the piperidine ring protons. [1]
Mass Spectrometry	Molecular ion peak [M] ⁺ at m/z 301.17	Confirms the molecular weight of the compound. [1]

Applications in Drug Discovery and Development

The utility of **1-Benzyl-4-iodopiperidine** is primarily as a synthetic intermediate. The piperidine motif is a common scaffold in many centrally active pharmaceuticals, and the benzyl group can

serve as a stable protecting group or as a key pharmacophoric element.



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Caption: Cross-coupling applications of **1-Benzyl-4-iodopiperidine**.

The iodine atom at the 4-position is the key reactive handle, enabling its use in a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient introduction of diverse substituents at this position, a critical step in generating libraries of compounds for structure-activity relationship (SAR) studies.

Comparative Reagents:

While **1-Benzyl-4-iodopiperidine** is highly effective, other reagents with different protecting groups on the nitrogen exist, such as Benzyl 4-iodopiperidine-1-carboxylate (CAS 885275-00-3).[4][5] The choice between an N-benzyl group and an N-Boc or N-Cbz group depends on the overall synthetic strategy. The N-benzyl group is notably stable but can be removed under harsh hydrogenolysis conditions, whereas carbamate protecting groups like Boc or Cbz offer milder deprotection routes.[4]

Safety, Handling, and Storage

Safety Precautions:

- Always handle **1-Benzyl-4-iodopiperidine** in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
- Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

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- To cite this document: BenchChem. [1-Benzyl-4-iodopiperidine: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3212249#1-benzyl-4-iodopiperidine-cas-number-and-molecular-weight>

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